molecular formula C11H13N3O2 B12217557 tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate

tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate

Cat. No.: B12217557
M. Wt: 219.24 g/mol
InChI Key: XLYZFWYIEAIEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an ethynyl group, and a pyrimidinyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate typically involves the reaction of 5-ethynylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrimidinyl group can interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity of the compound .

Comparison with Similar Compounds

tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a tert-butyl group, an ethynyl group, and a pyrimidinyl group, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

tert-butyl N-(5-ethynylpyrimidin-2-yl)carbamate

InChI

InChI=1S/C11H13N3O2/c1-5-8-6-12-9(13-7-8)14-10(15)16-11(2,3)4/h1,6-7H,2-4H3,(H,12,13,14,15)

InChI Key

XLYZFWYIEAIEMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.